molecular formula C16H26N2O B6055483 1-(2-Adamantyl)piperidine-3-carboxamide

1-(2-Adamantyl)piperidine-3-carboxamide

Cat. No.: B6055483
M. Wt: 262.39 g/mol
InChI Key: PNSZDXKJQRAAPS-UHFFFAOYSA-N
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Description

Contextualization of Adamantane (B196018) Derivatives in Medicinal Chemistry Research

Adamantane, a rigid and lipophilic polycyclic hydrocarbon (C₁₀H₁₆), was first isolated from petroleum in 1933. wikipedia.orgpublish.csiro.au Its unique, stress-free, and symmetrical diamondoid structure has made it a valuable building block in medicinal chemistry. wikipedia.orgacs.org The incorporation of an adamantane moiety into a drug candidate can significantly influence its properties.

The bulky and hydrophobic nature of the adamantane cage can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes. publish.csiro.auresearchgate.net This feature is particularly useful for drugs targeting the central nervous system (CNS), as it can facilitate passage through the blood-brain barrier. researchgate.net Furthermore, the rigid structure of adamantane provides a stable scaffold for the precise three-dimensional positioning of functional groups, which can lead to more effective interactions with biological targets and improve both potency and selectivity. publish.csiro.aunih.gov

The introduction of adamantane into drug molecules is a strategy to escape the "flat land" of traditional aromatic ring systems in drug discovery, offering a more three-dimensional structure that can better interact with protein binding sites. publish.csiro.au Adamantane derivatives have found applications as antiviral agents, treatments for neurodegenerative disorders like Parkinson's and Alzheimer's disease, and therapies for type 2 diabetes. wikipedia.orgpublish.csiro.auresearchgate.neteurekaselect.com

Table 1: Examples of Adamantane-Based Drugs and their Applications

Drug Name Therapeutic Application
Amantadine Antiviral (Influenza A), Parkinson's disease wikipedia.orgresearchgate.net
Memantine Alzheimer's disease researchgate.neteurekaselect.com
Rimantadine Antiviral (Influenza A) researchgate.neteurekaselect.com
Saxagliptin Type 2 Diabetes acs.orgeurekaselect.com
Vildagliptin Type 2 Diabetes acs.orgeurekaselect.com
Adapalene Acne researchgate.neteurekaselect.com
Tromantadine Antiviral (Herpes Simplex Virus) wikipedia.orgresearchgate.net

This table contains data sourced from multiple references. wikipedia.orgacs.orgresearchgate.netresearchgate.neteurekaselect.com

Role of Piperidine (B6355638) Scaffolds in Pharmaceutical Compound Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. researchgate.netnih.govarizona.edu Its presence in a vast number of FDA-approved drugs underscores its importance in drug design. researchgate.netarizona.eduresearchgate.net Piperidine scaffolds are cornerstones in the development of drugs across numerous therapeutic areas, including CNS disorders, cancer, and infectious diseases. researchgate.netarizona.eduresearchgate.net

The inclusion of a piperidine ring can confer several advantages to a drug molecule:

Enhanced Biological Activity and Selectivity: The defined three-dimensional geometry of the piperidine ring, which typically adopts a chair conformation, allows for specific spatial arrangements of substituents. This can lead to enhanced binding affinity and selectivity for the target protein. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Properties: The incorporation of a piperidine scaffold can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com

Versatile Synthetic Handle: The nitrogen atom of the piperidine ring provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of analogues during the drug discovery process. nih.govnih.gov

Importance of Carboxamide Linkages in Bioactive Molecules

The carboxamide group (-CO-NH-) is a fundamental functional group in chemistry and biology, most notably forming the peptide bonds that link amino acids together to create proteins. jocpr.comwiley-vch.de In medicinal chemistry, the carboxamide linkage is a common and highly valued feature in the design of bioactive molecules. wisdomlib.orgnih.gov

Key attributes of the carboxamide group in drug design include:

Structural Rigidity and Stability: The amide bond is relatively stable to chemical and enzymatic degradation. jocpr.com It exhibits partial double bond character, which restricts rotation and provides a planar, rigid unit within a molecule. This rigidity can help to lock the molecule into a specific conformation required for optimal binding to its target. wiley-vch.de

Hydrogen Bonding Capability: The carboxamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). wiley-vch.de This allows it to form strong and directional interactions with amino acid residues in the binding sites of proteins and enzymes, which is often crucial for biological activity. wiley-vch.de

Synthetic Accessibility: Amide bonds can be readily formed through well-established chemical reactions, typically by coupling a carboxylic acid with an amine. jocpr.com

This functional group is present in a wide array of drugs, including anticonvulsants, antihypertensives, and antiviral agents. nih.govchemeurope.com

Overview of the Chemical Compound's Structural Features

The chemical compound 1-(2-Adamantyl)piperidine-3-carboxamide integrates the three structural motifs discussed above into a single molecule. Its structure consists of:

A piperidine ring , which serves as the central scaffold.

A 2-adamantyl group attached to the nitrogen atom (position 1) of the piperidine ring. The attachment at the secondary carbon (position 2) of the adamantane cage is a notable feature, distinguishing it from the more commonly seen 1-adamantyl substitution. nih.gov This specific point of attachment influences the spatial orientation of the bulky adamantane group relative to the piperidine ring.

A carboxamide group attached to position 3 of the piperidine ring. This primary amide provides a site for hydrogen bonding interactions. nih.gov

The combination of the lipophilic, rigid adamantane group with the versatile piperidine scaffold and the hydrogen-bonding carboxamide moiety results in a molecule with a distinct three-dimensional architecture. The properties of this compound would theoretically be influenced by the lipophilicity and steric bulk of the 2-adamantyl group, the conformational flexibility and basicity of the piperidine ring, and the polar, hydrogen-bonding capacity of the 3-carboxamide group. While specific research on this compound is not widely available in the public domain, the analysis of its constituent parts provides a strong foundation for understanding its potential chemical and pharmacological characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-adamantyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c17-16(19)12-2-1-3-18(9-12)15-13-5-10-4-11(7-13)8-14(15)6-10/h10-15H,1-9H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSZDXKJQRAAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Adamantyl Piperidine Carboxamide Systems

Strategies for Piperidine (B6355638) Ring Synthesis and Functionalization

The piperidine moiety is a prevalent N-heterocycle in numerous biologically active compounds. rsc.orgresearchgate.net Its synthesis is a well-explored area of organic chemistry, with methods generally focusing on the cyclization of acyclic precursors or the modification of pre-existing heterocyclic rings. nih.govdigitellinc.com

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov This approach often provides good control over stereochemistry. Various methods have been developed, including radical-mediated cyclizations and transition-metal-catalyzed reactions. nih.govorganic-chemistry.org

Radical cyclization, for instance, can form piperidine rings through processes like the 5-exo cyclization of specific aziridines. whiterose.ac.uk Another approach involves the intramolecular iodo-aldol cyclization of α-substituted enoate aldehydes and ketones, which can produce highly functionalized, trans-selective piperidine systems. organic-chemistry.org Furthermore, the cyclization of allylsilyl substituted N-acyliminium ions has been demonstrated as a viable route to the piperidine core, which has been applied in the synthesis of various piperidine alkaloids. researchgate.net

Key features of different intramolecular cyclization strategies are summarized below.

Cyclization MethodKey FeaturesPrecursor Type
Radical CyclizationUtilizes radical intermediates; can achieve high diastereoselectivity. whiterose.ac.ukbeilstein-journals.orgAlkenyl halides, aldehydes with pendant alkenes. organic-chemistry.orgwhiterose.ac.uk
Iodo-aldol CyclizationForms highly functionalized rings with good trans-selectivity. organic-chemistry.orgProchiral α-substituted enoate aldehydes and ketones. organic-chemistry.org
N-Acyliminium Ion CyclizationEmploys an allylsilyl side chain as an internal nucleophile. researchgate.netAcyclic precursors with allylsilyl and N-acyliminium moieties. researchgate.net
Aza-Heck CyclizationPalladium-catalyzed reaction forming 6-endo cyclized products. nih.govβ-lactams with an alkene residue. nih.gov

One of the most common and direct methods for synthesizing piperidines is the hydrogenation of pyridine (B92270) precursors. rsc.orgresearchgate.net This fundamental process typically involves the use of a transition metal catalyst and a hydrogen source to saturate the aromatic pyridine ring. nih.gov While often requiring conditions of high temperature and pressure, recent advancements have led to milder and more selective protocols. rsc.orgnih.gov

Rhodium-based catalysts, such as rhodium oxide (Rh₂O₃), have proven highly effective for the hydrogenation of a wide range of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org This method demonstrates good tolerance for various functional groups, including alcohols and amines. rsc.org Another approach is transfer hydrogenation, which uses hydrogen donors like formic acid or borane-ammonia in place of gaseous hydrogen, often allowing for reactions under ambient pressure. organic-chemistry.orgdicp.ac.cn For instance, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using formic acid as the hydrogen source can produce chiral piperidines with high selectivity. dicp.ac.cn

The table below outlines common catalysts and conditions for pyridine hydrogenation.

Catalyst SystemHydrogen SourceConditionsKey Advantages
10% Rh/CH₂ (5 atm)80 °C, waterApplicable to various heteroaromatics. organic-chemistry.org
Rh₂O₃H₂ (5 bar)40 °C, TFEMild conditions, tolerates unprotected functional groups. rsc.org
RuCl₃·xH₂OH₃N-BH₃Not specifiedTransfer hydrogenation, avoids high pressure H₂. organic-chemistry.org
Rhodium complexFormic AcidNot specifiedAsymmetric reductive transamination for chiral piperidines. dicp.ac.cn
Carbon-supported RhodiumElectrocatalysisAmbient temp/pressureSustainable method using water as a proton source. nih.gov

Transition-metal catalysis offers a versatile toolkit for constructing piperidine rings through various cyclization and amination reactions. nih.govresearchgate.net These methods often proceed with high efficiency and selectivity under mild conditions. acs.org

Palladium-catalyzed reactions, such as the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, can yield chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org Gold catalysts have been employed for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of both pyrrolidines and piperidines. acs.org Furthermore, iridium complexes have been used to catalyze the N-heterocyclization of primary amines with diols, providing a route to five-, six-, and seven-membered cyclic amines. organic-chemistry.org

The following table summarizes selected metal-catalyzed approaches to piperidine synthesis.

Metal CatalystReaction TypeSubstrates
Palladium (Pd)Asymmetric 6-endo aminoacetoxylationUnactivated alkenes
Gold (Au)Oxidative aminationNon-activated alkenes
Copper (Cu)Intramolecular C-H aminationN-fluoride amides
Iridium (Ir)N-heterocyclizationPrimary amines and diols

Approaches to Adamantane-Containing Carboxamide Linkages

The formation of the carboxamide bond linking the adamantane (B196018) and piperidine moieties is a critical step in the synthesis of the target compound. This can be achieved through several reliable methods, primarily involving amidation reactions or the use of reactive intermediates like isothiocyanates.

Adamantyl isothiocyanates are versatile intermediates in organic synthesis. rsc.org They can be synthesized from the corresponding adamantyl amines by reaction with agents like phenyl isothiocyanate or carbon disulfide. rsc.orgresearchgate.net For example, amines from the adamantane series can react with carbon disulfide and di-tert-butyl dicarbonate (B1257347) to produce adamantyl isothiocyanates in high yields. researchgate.net

These isothiocyanates can then serve as precursors for various derivatives. For instance, reacting 1-adamantyl isothiocyanate with piperidine yields N-(adamantan-1-yl)piperidine-1-carbothioamide. researchgate.net While this produces a thioamide rather than a carboxamide, thioamides can be converted to carboxamides through various methods, thus providing an indirect route to the desired linkage. The reaction of adamantyl isothiocyanates with amines to form thioureas is a well-established transformation. rsc.orgresearchgate.net

Adamantyl PrecursorReagent(s)Product
Adamantyl aminePhenyl isothiocyanateAdamantyl isothiocyanate
Adamantyl amineCS₂, (Boc)₂O, DMAPAdamantyl isothiocyanate
1-Adamantyl isothiocyanatePiperidineN-(adamantan-1-yl)piperidine-1-carbothioamide

Direct amidation is the most straightforward approach to forming the adamantane-carboxamide bond. nih.gov This typically involves the reaction of an activated adamantane carboxylic acid derivative with the amine functionality of the piperidine ring. nih.govnih.gov

A common method is to convert 1-adamantane carboxylic acid into 1-adamantane carbonyl chloride, which then readily reacts with an amine in the presence of a base like triethylamine (B128534) to form the corresponding amide. nih.gov Alternatively, the carboxylic acid can be coupled directly with the amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov Manganese-catalyzed reactions of 1-bromoadamantane (B121549) with carboxylic acid amides have also been reported to produce N-(adamantan-1-yl)amides in good yields. researchgate.netpleiades.online

The table below details common amidation methodologies.

Adamantane ReagentAmine ReagentCoupling/Activating Agent(s)
1-Adamantane carbonyl chloridePiperidine derivativeTriethylamine (Et₃N)
1-Adamantane carboxylic acidPiperidine derivativeEDCI, DMAP, Et₃N
1-BromoadamantaneCarboxamideManganese salts/complexes

Synthesis of Analogues and Derivatives of Piperidine-3-Carboxamides

The synthesis of analogues of piperidine-3-carboxamides often involves multi-step sequences that allow for the introduction of diverse functional groups. A common strategy is the coupling of a substituted piperidine with an appropriate carboxylic acid or its activated derivative. For instance, the synthesis of novel piperidine-3-carboxamide derivatives can be achieved by reacting a suitable piperidine intermediate with a corresponding benzylamine (B48309) in the presence of a coupling agent like EDCI and a catalyst such as DMAP. mdpi.com Another approach involves the cyclization of suitably substituted nipecotamides using reagents like chlorocarbonylsulfenyl chloride to form piperidin-3-yl-oxathiazol-2-ones. researchgate.net These methods provide a versatile platform for creating a library of compounds with varied substituents.

Introduction of Varied Substituents on the Piperidine Ring

The introduction of substituents onto the piperidine ring is a key strategy for modulating the pharmacological properties of adamantyl-piperidine-carboxamide derivatives. The position and nature of these substituents can significantly influence biological activity. researchgate.net

Substitution Patterns: Research has shown that a substituent at the 3-position of the piperidine ring is often crucial for activity. nih.gov Conversely, disubstitution at the 3 and 5 positions, or substitution at the 2-position, can lead to a decrease in activity. nih.gov

Influence of Substituents: The type of substituent also plays a critical role. For example, in a series of fentanyl analogues, 3-methoxy and 3-carbomethoxy substituents were introduced, with both the cis and trans isomers showing significant but varied potency. nih.gov The introduction of a methyl group at the 3 or 4 position of the piperidine ring has been associated with higher anticancer properties in certain compounds. ajchem-a.com

Substitution Position Effect on Activity Example Substituent Reference
3-positionOften necessary for activityAmide nih.gov
2-positionCan lead to a decline in activityCarboxamide nih.gov
3,5-disubstitutionCan lead to a decline in activityNot specified nih.gov
3 or 4-positionAssociated with higher anticancer propertiesMethyl ajchem-a.com

Modifications of the Adamantyl Moiety

The adamantyl group is a key pharmacophore in many biologically active compounds due to its high hydrophobicity. nih.gov Modifications to this moiety can fine-tune the lipophilicity and steric bulk of the molecule, thereby influencing its interaction with biological targets.

Synthetic Approaches: The synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the construction of the adamantane framework itself, starting from acyclic, monocyclic, or bicyclic precursors. mdpi.com Total synthesis from simple building blocks or the cyclization of bicyclo[3.3.1]nonane derivatives are effective methods. mdpi.com

Derivatization Reactions: Adamantane derivatives can be synthesized through facile condensation reactions. mdpi.com For example, target compounds with an adamantyl group can be synthesized from 1-adamantyl carbonyl chloride or 1-adamantyl acetic acid via an amide coupling reaction with various amines. nih.gov

Diversification of the Carboxamide Nitrogen Substituents

The substituents on the carboxamide nitrogen atom offer another avenue for structural diversification and optimization of biological activity.

Amide Coupling Reactions: A general method for preparing adamantyl carboxamide derivatives involves the reaction of 1-adamantane carbonyl chloride with a corresponding amine in the presence of triethylamine. nih.gov This allows for the introduction of a wide variety of substituents on the nitrogen atom.

Structure-Activity Relationships: Studies on adamantyl carboxamides as 11β-HSD1 inhibitors revealed that the nature of the substituent on the nitrogen is critical. nih.gov For instance, a thiophenyl ring attached to the adamantyl moiety through an amide linker was identified as a promising pharmacophore template. nih.gov Further optimization by varying substituents on the thiophenyl ring showed that a 3-methyl derivative retained activity, while an amino group at the same position caused a sharp decrease, indicating that basic and hydrophilic substitutions are not favored in that region. nih.gov

Amine Substituent Synthetic Method Observed Effect on Activity Reference
ThiophenylAmide couplingPromising pharmacophore for 11β-HSD1 inhibition nih.gov
3-MethylthiophenylAmide couplingRetained activity nih.gov
3-AminothiophenylAmide couplingSharp decrease in activity nih.gov

Stereoselective Synthesis Approaches for Chiral Centers

Given that 1,2-disubstituted adamantane derivatives are chiral, and the piperidine ring can also contain multiple stereocenters, stereoselective synthesis is crucial for obtaining enantiomerically pure compounds. mdpi.com The development of asymmetric synthetic methods is a significant area of research. repec.orgresearcher.life

Asymmetric Cyclization: A regiospecific and enantioselective cyclizative aminoboration using a chiral copper catalyst has been developed for the synthesis of 2,3-cis-disubstituted piperidines. repec.orgresearcher.life This method provides access to chiral piperidines with good yields and excellent enantioselectivities. repec.orgresearcher.life

Chirality Transfer: Diastereoselective reactions can achieve chirality transfer from an existing stereocenter within the molecule. nih.gov

Enantioselective Catalysis: The use of chiral ligands and catalysts is a common strategy to achieve stereoselectivity. nih.gov For example, a base-mediated intramolecular Michael addition reaction of a sulfoxide (B87167) can create two new stereogenic centers. acs.org

Molecular Interactions and Biological Target Engagement in Vitro and Cellular Studies

Cannabinoid Receptor Modulation (CB1 and CB2)

The endocannabinoid system, primarily composed of cannabinoid receptors CB1 and CB2, is a significant target for therapeutic intervention in a variety of physiological and pathological processes. nih.gov The potential for adamantyl-containing compounds to interact with these G protein-coupled receptors has been an area of active research.

It is important to note that while the adamantyl moiety is a known pharmacophore for cannabinoid receptor ligands, specific binding and functional data for 1-(2-Adamantyl)piperidine-3-carboxamide are not available in the reviewed scientific literature. However, studies on structurally related adamantyl cannabinoids provide insights into the potential interactions. For instance, research has shown that the substitution pattern on the adamantyl ring can influence affinity and selectivity for CB1 and CB2 receptors. nih.gov An analog of (-)-Δ⁸-tetrahydrocannabinol (Δ⁸-THC) featuring a 2-adamantyl group has been reported to exhibit a preference for the CB2 receptor. nih.gov

Ligand Binding Affinities (e.g., Kᵢ)

No specific Kᵢ values for the binding of this compound to either CB1 or CB2 receptors have been reported in the scientific literature.

In studies of other adamantyl-containing cannabinoids, the affinity for these receptors has been shown to be influenced by the substitution on the adamantyl ring. For example, 3'-functionalized adamantyl analogs of 9β-hydroxyhexahydrocannabinol have demonstrated a range of affinities, with some substitutions leading to improved binding compared to the unsubstituted parent compound. nih.gov This suggests that the specific linkage and substitution of the adamantyl group are critical determinants of binding affinity.

Functional Assay Responses (e.g., GTPγS binding, Prostaglandin (B15479496) E2 release)

There is no published data on the functional activity of this compound at CB1 or CB2 receptors from GTPγS binding assays or its effect on prostaglandin E2 (PGE2) release.

GTPγS binding assays are a common method to determine the functional activity of a ligand at G protein-coupled receptors, indicating whether a compound acts as an agonist, antagonist, or inverse agonist. nih.gov Similarly, the modulation of PGE2 release can be an indicator of cannabinoid receptor activation, as the endocannabinoid system is known to influence inflammatory pathways. juniperpublishers.com However, without experimental data, the functional profile of this compound at cannabinoid receptors remains uncharacterized.

Receptor Selectivity Profiling

A specific receptor selectivity profile for this compound for CB1 versus CB2 receptors is not available.

Research on other adamantyl-containing compounds indicates that selectivity can be achieved. For example, certain 3-(1-adamantyl) cannabinoid analogs have shown improved selectivity for the CB1 receptor. nih.govresearchgate.net Conversely, as mentioned, a 2-adamantyl analog of Δ⁸-THC displayed a preference for the CB2 receptor, highlighting that the point of attachment on the adamantane (B196018) cage is a key factor in determining selectivity. nih.gov

Enzyme Inhibition Mechanisms

The adamantyl scaffold is also present in inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Soluble Epoxide Hydrolase (sEH) Inhibition

There is no specific information available in the reviewed literature regarding the inhibitory activity or mechanism of this compound on soluble epoxide hydrolase (sEH).

sEH is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. While various piperidine-containing compounds have been investigated as sEH inhibitors, specific data for this compound is lacking. mdpi.comdocumentsdelivered.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Specific IC₅₀ values or detailed inhibitory mechanisms for this compound against 11β-HSD1 are not reported in the scientific literature.

11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a target for treating metabolic disorders. astrazeneca.com Adamantyl carboxamide and acetamide (B32628) derivatives have been identified as a class of potent and selective 11β-HSD1 inhibitors. astrazeneca.com Studies on these related compounds have shown that optimization of the adamantyl group and the linker can lead to inhibitors with IC₅₀ values in the nanomolar range. astrazeneca.com However, without direct experimental evidence, the inhibitory potential of this compound on 11β-HSD1 remains speculative.

Cholinesterase and Monoamine Oxidase B Inhibition

Kinase Inhibition and Cellular Signaling Pathways

The adamantane and piperidine (B6355638) carboxamide structures are present in various kinase inhibitors, suggesting that this compound could potentially interact with one or more kinases involved in cellular signaling pathways.

There is no specific data indicating that this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. While some purine (B94841) derivatives incorporating an adamantane moiety have been shown to inhibit CDK2, the activity of a piperidine carboxamide with an adamantane substituent has not been documented.

The potential for this compound to modulate FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is currently unknown. Inhibitors of these kinases, which are important in certain cancers, often possess specific pharmacophoric features that have not been identified in the structure of this compound.

Specific inhibitory activity of this compound against IκB kinase (IKKb) has not been reported. However, some adamantyl-containing compounds, such as adamantyl arotinoids, have been found to inhibit IKKα and IKKβ. These findings suggest that the adamantane group can be accommodated in the binding site of these kinases, but it is not a definitive indicator of activity for all adamantane-containing molecules.

While there is no direct evidence for this compound as an inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), the piperidine carboxamide scaffold is a known feature in some ALK inhibitors. The bulky adamantyl group at the 2-position of the piperidine ring would represent a novel structural variation in this class of inhibitors, and its effect on ALK and ROS1 inhibition would require experimental validation.

Anti-Mycobacterial Activity and Target Specificity

The adamantane moiety is a known pharmacophore in several compounds with anti-mycobacterial properties. Adamantyl derivatives have been shown to be effective against Mycobacterium tuberculosis, including drug-resistant strains. The proposed mechanism of action for some of these compounds involves the inhibition of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall.

Similarly, various piperidine-containing compounds have been investigated for their anti-mycobacterial effects. Given these precedents, it is plausible that this compound could exhibit activity against Mycobacterium tuberculosis. However, without specific screening data, its efficacy and target specificity remain speculative.

Exploration of Cellular Targets in Pathogenic Microorganisms

The cellular targeting of adamantyl-based compounds like adamantyl ureas and indolecarboxamides appears to be highly specific to mycobacteria. researchgate.net This specificity is largely attributed to their primary target, MmpL3, which is a transporter unique to this genus. nih.govnih.gov While other classes of MmpL3 inhibitors, such as SQ109, exhibit broad-spectrum activity against various bacteria and fungi that lack MmpL3, adamantyl-containing compounds are notably narrow in their scope. nih.govresearchgate.net

Compound ClassPrimary TargetSpectrum of ActivityReference
Adamantyl UreasMmpL3Specific to Mycobacteria researchgate.net
IndolecarboxamidesMmpL3Primarily Mycobacteria (some active against NTMs) nih.gov
SQ109 (Adamantyl-containing)MmpL3Broad-spectrum (Bacteria, Protozoa, Fungi) nih.govresearchgate.net

Other Receptor System Interactions (e.g., C5a Receptor)

While the primary focus for adamantyl-piperidine-carboxamide structures has been on antimicrobial targets, the constituent chemical scaffolds—adamantane and piperidine—are known to interact with a variety of other receptor systems in mammalian biology. However, specific data on the interaction of this compound with the C5a receptor is not prominently available in current literature.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities. nih.gov For instance, phenylpiperidine derivatives are well-known for their potent analgesic effects mediated through agonist activity at mu-opioid receptors. painphysicianjournal.comnih.gov Other piperidine-containing molecules act as antagonists at the CB1 cannabinoid receptor or function as antipsychotics. wikipedia.orgnih.gov

Similarly, the adamantane moiety is incorporated into various therapeutic agents. nih.gov Its lipophilic nature is thought to facilitate penetration of biological membranes. researchgate.net Adamantane derivatives have been developed as antiviral agents and have shown activity as antagonists of the NMDA receptor and modulators of sigma (σ) receptors, the latter of which have been investigated for antiproliferative activity in cancer cell lines. nih.gov

Given the promiscuity of the adamantane and piperidine fragments, it is plausible that this compound could engage with other biological targets. However, without specific experimental data, any potential interactions with systems like the C5a receptor or others remain speculative.

Computational and Theoretical Chemistry Applications

Molecular Mechanics and Quantum Chemical Calculations

Research into the application of molecular mechanics and quantum chemical calculations for 1-(2-Adamantyl)piperidine-3-carboxamide is not present in available literature. Studies on analogous compounds, such as 2-(2-adamantyl)-1-methylpiperidine, have utilized these methods to explore conformational landscapes, but this data cannot be directly applied due to structural differences.

Energy Minimization and Conformational Sampling

No specific studies on the energy minimization or conformational sampling for this compound have been published. Such an analysis would be critical to understanding the molecule's preferred three-dimensional shapes, which influence its physical properties and biological interactions. For related adamantyl-piperidine structures, research has shown that the bulky adamantyl group significantly dictates the conformational equilibrium of the piperidine (B6355638) ring.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

There are no dedicated Density Functional Theory (DFT) studies for this compound. DFT calculations are essential for understanding the electronic properties, such as orbital energies and charge distribution, which are fundamental to predicting reactivity. While DFT has been applied to other adamantane (B196018) derivatives and piperidine-containing compounds to investigate reaction mechanisms, this specific molecule remains uncharacterized.

Molecular Docking and Ligand-Protein Interaction Analysis

Specific molecular docking studies featuring this compound as a ligand are absent from the scientific literature. This type of analysis is crucial for predicting how the molecule might interact with biological targets, such as proteins or enzymes.

Prediction of Binding Modes and Key Residue Interactions

Without molecular docking studies, it is not possible to report on the predicted binding modes or key amino acid residue interactions for this compound within any specific protein active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include this compound. QSAR studies require a dataset of structurally related compounds with measured biological activities to build a predictive model.

3D-QSAR for Affinity and Selectivity Prediction

Consequently, no 3D-QSAR models, which are used to correlate the three-dimensional properties of molecules with their biological activity, are available for this compound. Such models are valuable for predicting the affinity and selectivity of new potential drug candidates, but their development is contingent on the availability of sufficient experimental data.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. For a molecule such as this compound, MD simulations can elucidate the accessible conformational states, the transitions between them, and the influence of the bulky adamantyl and carboxamide substituents on the flexibility of the piperidine ring. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational behavior can be inferred from studies on related piperidine and adamantane-containing structures.

The piperidine ring, a core feature of this compound, typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. However, the presence of substituents can influence the energetic landscape of these conformations. For N-acylpiperidines, the rotation around the N-C(O) bond introduces additional conformational possibilities, often referred to as cis and trans amide isomers. nih.gov

In the case of this compound, the large and rigid adamantyl group attached to the piperidine nitrogen at the 2-position is expected to exert significant steric hindrance. This steric bulk would likely influence the equilibrium between axial and equatorial orientations of substituents on the piperidine ring. Studies on similarly substituted piperidines have shown that bulky N-substituents can affect the puckering of the ring and the rotational barriers of exocyclic bonds. nih.gov

MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for conformational changes. Key parameters that would be analyzed from such simulations include:

Dihedral Angle Distributions: Tracking the dihedral angles within the piperidine ring and the glycosidic bond connecting the adamantyl group would reveal the preferred ring pucker and the orientation of the substituents.

Radial Distribution Functions (RDFs): RDFs could be used to understand the interaction of the solvent with different parts of the molecule, which can in turn affect its conformational preferences.

A hypothetical MD simulation could reveal the energetic differences between various conformations. For instance, the chair conformation of the piperidine ring is generally favored. Within the chair form, the orientation of the carboxamide group at the 3-position (axial vs. equatorial) and the rotational state of the adamantyl group would define distinct low-energy conformers.

Interactive Data Table: Hypothetical Conformational Energy Profile

The following table represents hypothetical data that could be generated from a molecular dynamics simulation study on this compound, illustrating the relative energies of different conformational states.

ConformerPiperidine Ring ConformationCarboxamide OrientationAdamantyl OrientationRelative Energy (kcal/mol)Population (%)
1ChairEquatorialGauche0.0075
2ChairEquatorialAnti0.8515
3ChairAxialGauche2.105
4Twist-Boat--5.50<1
5Boat--6.50<1

Note: This data is illustrative and intended to represent the type of information obtained from molecular dynamics simulations.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(2-Adamantyl)piperidine-3-carboxamide, NMR is crucial for confirming the connectivity of the adamantyl, piperidine (B6355638), and carboxamide moieties and for studying the dynamic processes the molecule undergoes.

The structure of this compound features several sources of conformational flexibility, making it an ideal candidate for dynamic NMR (DNMR) studies. acs.orgbeilstein-journals.org The primary dynamic processes include the chair-to-chair interconversion of the piperidine ring, nitrogen inversion, and restricted rotation around the C-N amide bond. acs.orgresearchgate.net

The bulky 2-adamantyl group significantly influences the conformational equilibrium of the piperidine ring. acs.org DNMR experiments, conducted over a range of temperatures, can reveal the energy barriers associated with these conformational changes. As the temperature is lowered, the rate of exchange between different conformers (e.g., conformers with the adamantyl group in an axial versus an equatorial position) slows down. This results in the broadening of NMR signals, followed by their decoalescence into separate sets of peaks for each populated conformer at the slow-exchange limit. beilstein-journals.org By analyzing the coalescence temperature and the line shapes of the signals, researchers can calculate the activation energy (ΔG‡) for these processes. researchgate.net This provides quantitative data on the steric influence of the 2-adamantyl substituent on the piperidine ring's flexibility.

Dynamic ProcessNMR Observable EffectTypical Energy Barrier (kJ/mol)Relevant Nuclei for Study
Piperidine Ring InversionBroadening and decoalescence of piperidine ring proton and carbon signals at low temperature.40-501H, 13C
Amide C-N Bond RotationObservation of distinct signals for atoms near the amide bond (rotamers) which coalesce at higher temperatures.55-701H, 13C
Adamantyl Group RotationChanges in signals for the adamantyl protons and carbons, particularly those close to the piperidine ring. acs.org~30-401H, 13C

One-dimensional ¹H and ¹³C NMR spectra are essential for the initial confirmation of the molecular structure of this compound.

In the ¹H NMR spectrum , distinct regions would correspond to the protons of the adamantyl cage, the piperidine ring, and the carboxamide group. The adamantyl moiety would exhibit a series of complex, overlapping multiplets in the aliphatic region (typically 1.5-2.5 ppm). nih.gov The protons on the piperidine ring would appear as a set of diastereotopic multiplets due to the chiral center at the C3 position. The proton at C3 would likely be a distinct multiplet, its chemical shift influenced by the adjacent amide group. The NH₂ protons of the primary carboxamide would appear as one or two broad singlets, depending on the rate of exchange and rotation around the C-N bond.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The adamantyl group would show a characteristic set of signals corresponding to its methine (CH) and methylene (B1212753) (CH₂) carbons. acs.org The piperidine ring would display five distinct signals (assuming a single dominant conformation at room temperature), and the carbonyl carbon of the carboxamide group would appear as a characteristic downfield peak, typically in the range of 170-180 ppm. researchgate.net The precise chemical shifts provide definitive evidence for the compound's carbon skeleton. researchgate.net

Molecular MoietyNucleusExpected Chemical Shift Range (ppm)Expected Multiplicity / Notes
Adamantyl Group1H1.5 - 2.5Complex multiplets
13C28 - 40Multiple distinct CH and CH₂ signals
Piperidine Ring1H1.4 - 3.5Diastereotopic multiplets
13C25 - 605 distinct signals for C2-C6
Carboxamide (-CONH₂)1H (NH₂)5.5 - 8.0Broad singlet(s)
13C (C=O)170 - 180Singlet (quaternary)

Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for making unambiguous signal assignments and for studying dynamic processes. For this compound, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to map out the ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the connectivity of the atoms.

Of particular relevance to dynamic studies is Exchange Spectroscopy (EXSY). This 2D NMR experiment is specifically designed to probe chemical exchange processes. acs.org If DNMR studies show the presence of multiple conformers at low temperatures, an EXSY experiment can definitively prove that they are interconverting. The EXSY spectrum shows diagonal peaks, which represent the signals of the individual conformers, and cross-peaks, which connect the signals of atoms that are exchanging between the different conformational states. The presence of such cross-peaks provides direct evidence of the dynamic interconversion process, such as the piperidine ring flip or amide bond rotation. acs.org

Emerging Research Areas and Future Academic Directions

Development of Novel Adamantyl-Piperidine-Carboxamide Scaffolds

The development of novel scaffolds is a key strategy in drug discovery, aiming to expand chemical space and identify new core structures with improved therapeutic profiles. niper.gov.in The adamantyl-piperidine-carboxamide framework serves as a versatile template for chemical modification. The adamantane (B196018) group, due to its bulky and rigid nature, can serve as a lipophilic anchor, potentially enhancing binding affinity and modulating pharmacokinetic properties. nih.govmdpi.com The piperidine (B6355638) ring, a common structural feature in biologically active compounds, offers multiple points for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacological characteristics. nih.gov The carboxamide functional group provides a site for hydrogen bonding interactions, which are often crucial for ligand-receptor recognition.

Future research in this area is likely to focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis of libraries of compounds with variations in the substitution pattern on both the adamantane and piperidine rings, as well as modifications to the carboxamide linker. For instance, the introduction of different substituents on the adamantane cage could influence lipophilicity and target engagement. Similarly, altering the position and nature of substituents on the piperidine ring can impact a compound's selectivity and potency. The indole-2-carboxamide has also been explored as a scaffold for designing new receptor agonists, highlighting the utility of the carboxamide moiety in drug design. mdpi.com

The concept of "scaffold hopping," where the core structure of a known active compound is replaced by a chemically different but functionally equivalent moiety, could also be applied. niper.gov.in This could lead to the discovery of novel adamantyl-containing scaffolds with improved drug-like properties.

Multi-Targeted Ligand Design Strategies

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases. nih.gov Consequently, the design of multi-targeted ligands, which can simultaneously modulate multiple biological targets, has emerged as a promising therapeutic strategy. researchgate.net The adamantyl-piperidine-carboxamide scaffold is well-suited for the development of such ligands.

The adamantane moiety can be exploited to interact with one biological target, while the substituted piperidine-carboxamide portion can be designed to bind to another. For example, in the context of neurodegenerative diseases like Alzheimer's, a multi-target approach could involve the simultaneous inhibition of enzymes like cholinesterases and modulation of receptors such as the histamine (B1213489) H3 receptor. nih.gov Research on 4-oxypiperidine ethers has demonstrated the feasibility of designing single molecules that can act as both histamine H3 receptor antagonists and cholinesterase inhibitors. nih.gov

Future directions in this area will likely involve the rational design of adamantyl-piperidine-carboxamide derivatives that can interact with specific combinations of targets relevant to a particular disease state. This will require a deep understanding of the structure-activity relationships for each target and the development of synthetic strategies to incorporate the necessary pharmacophoric features into a single molecule.

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of complex and stereochemically defined molecules is a critical aspect of modern drug discovery. The development of efficient and versatile synthetic methods for adamantyl-piperidine-carboxamide derivatives is essential for exploring their therapeutic potential. nih.gov

Recent advances in synthetic organic chemistry offer a range of tools for the construction of these scaffolds. For instance, various methods have been developed for the synthesis of substituted piperidines, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multi-component reactions. nih.govmdma.ch The synthesis of adamantane derivatives has also been extensively studied, with methods available for the functionalization of the adamantane core. mdpi.comresearchgate.net

Future research in this area will likely focus on the development of stereoselective synthetic routes to access specific isomers of 1-(2-Adamantyl)piperidine-3-carboxamide and its analogues. This is particularly important as the biological activity of a chiral molecule often resides in a single enantiomer. Furthermore, the development of modular synthetic approaches that allow for the rapid and efficient generation of diverse libraries of compounds will be crucial for structure-activity relationship studies.

Reaction Type Description Key Features Reference
Hydrogenation of Pyridines Reduction of pyridine rings to form piperidines.Can be catalyzed by various metals; stereoselectivity can be a challenge. nih.gov
Intramolecular Cyclization Formation of the piperidine ring from an acyclic precursor containing a nitrogen source.Can proceed via various mechanisms, including reductive amination and radical cyclization. nih.gov
Multi-component Reactions Reactions in which three or more reactants combine in a single step to form a product.Can rapidly generate molecular complexity. nih.gov
Adamantane Functionalization Introduction of functional groups onto the adamantane cage.Can be achieved through various methods, including bromination and subsequent substitution. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery Research

The integration of computational and experimental methods has become an indispensable part of modern drug discovery. rsc.org Computational techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into ligand-receptor interactions and guide the design of new compounds. rsc.orgresearchgate.net

In the context of this compound, computational studies can be used to:

Predict the binding mode of the compound to its biological target(s).

Identify key interactions that contribute to binding affinity and selectivity.

Guide the design of new derivatives with improved properties.

Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. researchgate.net

Experimental studies, including in vitro and in vivo assays, are then used to validate the computational predictions and to determine the biological activity of the synthesized compounds. This iterative cycle of computational design and experimental testing can significantly accelerate the drug discovery process.

Future academic directions will likely involve the use of more sophisticated computational methods, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities. The integration of artificial intelligence and machine learning algorithms into the drug discovery pipeline will also play an increasingly important role in the identification and optimization of novel adamantyl-piperidine-carboxamide-based drug candidates.

Computational Method Application in Drug Discovery Potential for Adamantyl-Piperidine-Carboxamides Reference
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.To understand the binding mode and guide the design of new derivatives. rsc.org
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.To assess the stability of the ligand-receptor complex and identify key dynamic interactions. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity.To build predictive models for the activity of new adamantyl-piperidine-carboxamide derivatives. researchgate.net
ADMET Prediction Predicts the pharmacokinetic and toxicological properties of a compound.To prioritize compounds for synthesis and experimental testing. researchgate.net

Q & A

Q. What are the established synthetic routes for 1-(2-Adamantyl)piperidine-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving adamantane bromination, Grignard reagent formation, and coupling with piperidine-carboxamide precursors. For example, analogous adamantyl-piperidine derivatives are synthesized using Na₂CO₃ as a base in dioxane under reflux (100°C), followed by purification via column chromatography with hexane/ethyl acetate eluents . Key factors affecting yield include stoichiometric ratios of reagents (e.g., chlorocarbonylsulfenyl chloride), reaction time (typically 12–24 hours), and temperature control to avoid side reactions like adamantane decomposition .

Q. How is the adamantyl moiety structurally characterized, and what analytical techniques are critical for confirming its presence?

  • Methodological Answer : The adamantyl group is confirmed via ¹H NMR (distinct singlet at δ 1.6–2.1 ppm for adamantyl protons) and ¹³C NMR (resonances at 28–40 ppm for aliphatic carbons). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., [M+H]+ peaks at m/z 306.21 for analogous compounds) . X-ray crystallography may resolve steric effects of the adamantyl group, though solubility challenges require co-crystallization agents like DMSO .

Q. What is the role of the adamantyl group in modulating biological activity, and how does it compare to other hydrophobic substituents?

  • Methodological Answer : The adamantyl group enhances membrane permeability due to its rigid, lipophilic structure. Comparative studies with cyclohexyl or phenyl substituents show adamantyl derivatives exhibit higher binding affinity to targets like kinase enzymes (e.g., IC₅₀ values < 1 µM vs. >10 µM for cyclohexyl analogs) . Computational docking (e.g., using AutoDock Vina) predicts adamantyl-induced steric stabilization in hydrophobic binding pockets .

Advanced Research Questions

Q. How can conflicting data on adamantyl-piperidine derivatives’ bioactivity be resolved, particularly in kinase inhibition assays?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, pH). To standardize results:
  • Use a fixed ATP concentration (e.g., 10 µM) to minimize competitive inhibition variability.
  • Validate findings with orthogonal assays (e.g., thermal shift assays vs. radiometric kinase assays).
  • Perform molecular dynamics simulations to assess adamantyl-induced conformational changes in kinase domains .

Q. What strategies optimize regioselectivity in adamantyl-piperidine functionalization without compromising stereochemical integrity?

  • Methodological Answer :
  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the piperidine nitrogen during adamantyl coupling, reducing undesired N-alkylation .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-3 modification, achieving >90% regioselectivity in optimized conditions (Pd(OAc)₂, SPhos ligand, 80°C) .
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers post-synthesis .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer : Stability studies show:
  • Polar solvents (e.g., DMSO): Accelerate degradation at >4°C (t₁/₂ < 30 days).
  • Non-polar solvents (e.g., hexane): Extend stability to >6 months at -20°C.
  • Lyophilization : Freeze-dried samples retain >95% purity for 12 months when stored under argon .

Data Contradiction and Validation

Q. Why do in vitro and in vivo pharmacokinetic (PK) profiles of adamantyl-piperidine derivatives diverge, and how can this be addressed?

  • Methodological Answer : In vitro-in vivo discrepancies often stem from:
  • Metabolic Instability : Cytochrome P450 (CYP3A4) metabolism of the adamantyl group. Use liver microsome assays to identify metabolites and modify adamantyl substituents (e.g., fluorination) to block oxidation .
  • Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; adamantyl derivatives show >95% binding, requiring dose adjustment in vivo .

Q. What computational methods best predict the solubility of this compound derivatives in aqueous buffers?

  • Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in PBS (pH 7.4). Experimentally validate with shake-flask methods:
  • Dissolve 1 mg compound in 1 mL buffer, stir at 25°C for 24 hours.
  • Filter (0.22 µm) and quantify via HPLC-UV (λ = 254 nm). Adamantyl derivatives typically show solubility <10 µg/mL, necessitating co-solvents (e.g., 10% PEG-400) .

Structure-Activity Relationship (SAR) Considerations

Q. How does substitution at the piperidine-3-carboxamide position influence target binding kinetics?

  • Methodological Answer : SAR studies reveal:
  • C-3 Carboxamide : Critical for hydrogen bonding (e.g., with kinase hinge regions). Methylation reduces activity by 10-fold.
  • Adamantyl Position : 2-adamantyl analogs show 3x higher potency than 1-adamantyl due to reduced steric clash in active sites .

Experimental Design for Novel Applications

Q. What in vitro models are optimal for evaluating the anti-inflammatory potential of adamantyl-piperidine derivatives?

  • Methodological Answer :
  • NF-κB Reporter Assay : HEK293 cells transfected with NF-κB-luciferase construct. Treat with TNF-α (10 ng/mL) and test compound (1–10 µM); measure luminescence at 24 hours.
  • Primary Macrophage Assay : Isolate murine BMDMs, stimulate with LPS (100 ng/mL), and quantify IL-6 via ELISA. Adamantyl derivatives inhibit IL-6 by >50% at 5 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.